molecular formula C18H24N6O B2584606 4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide CAS No. 1798539-03-3

4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide

カタログ番号: B2584606
CAS番号: 1798539-03-3
分子量: 340.431
InChIキー: WMASQLQJPZJROO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a dimethylamino-substituted pyridazine ring and a 3-methylphenyl group.

特性

IUPAC Name

4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-14-5-4-6-15(11-14)20-18(25)24-9-7-23(8-10-24)16-12-17(22(2)3)21-19-13-16/h4-6,11-13H,7-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMASQLQJPZJROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield .

化学反応の分析

Types of Reactions

4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

科学的研究の応用

4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Pyridazine/Pyridine Ring) Aryl Group (N-Linked) Melting Point (°C) Yield (%) Key Functional Differences
4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide 6-(dimethylamino)pyridazin-4-yl 3-methylphenyl Not reported Not reported Electron-donating dimethylamino group; moderate lipophilicity
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 4-oxo-3,4-dihydroquinazolin-2-ylmethyl 3-fluorophenyl 189.5–192.1 52.2 Fluorine substituent enhances electronegativity; quinazolinone scaffold
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide [1,2,4]triazolo[4,3-b]pyridazin-6-yl 4-chlorophenyl Not reported Not reported Triazolopyridazine enhances π-π stacking; chlorine increases lipophilicity
CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) 5-chloropyridin-2-yl 1H-indazol-6-yl Not reported Not reported Chloropyridine and indazole moieties; TRPV1 agonism reported
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide 3-chloro-5-(trifluoromethyl)pyridin-2-yl 3-(trifluoromethyl)phenyl Not reported Not reported Trifluoromethyl groups increase metabolic stability and hydrophobicity

Pharmacological and Binding Profile Comparisons

Receptor Selectivity

  • Dopamine D3 Receptor (D3R) Selectivity: Compounds like N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides exhibit >1000-fold selectivity for D3R over D2R, attributed to the carboxamide linker and substituent positioning . The target compound’s dimethylamino group may reduce D3R affinity compared to dichlorophenyl analogues due to steric bulk.
  • TRPV1 Activity: CPIPC derivatives show partial TRPV1 agonism, with EC₅₀ values in the low micromolar range. The dimethylamino-pyridazine in the target compound may alter this activity due to divergent electronic properties .

Physicochemical Properties

  • Lipophilicity : The 3-methylphenyl group in the target compound likely confers moderate logP (~2.5–3.0), comparable to A2 (3-fluorophenyl, logP ~2.8) but lower than trifluoromethyl-substituted analogues (logP >4.0) .
  • Solubility: Dimethylamino and pyridazine groups may enhance aqueous solubility compared to chlorophenyl or trifluoromethyl derivatives.

Key Research Findings

  • Carboxamide Linker Criticality : Removal of the carboxamide carbonyl group (e.g., converting to amine-linked analogues) reduces D3R binding affinity by >100-fold, highlighting its role in receptor interaction .
  • Substituent Position Matters : Meta-substituted aryl groups (e.g., 3-methylphenyl) often show better receptor engagement than para-substituted analogues due to reduced steric clash .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。